molecular formula C11H14BrClN2O B5460394 N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea

N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea

Cat. No.: B5460394
M. Wt: 305.60 g/mol
InChI Key: JWLVUMDTLQKCBN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N’-(sec-butyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromine and chlorine-substituted phenyl ring, along with a sec-butyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-N’-(sec-butyl)urea typically involves the reaction of 4-bromo-2-chloroaniline with sec-butyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-2-chlorophenyl)-N’-(sec-butyl)urea may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-N’-(sec-butyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The urea group can be hydrolyzed to form the corresponding amine and isocyanate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of oxidized phenyl derivatives.

    Reduction: Formation of reduced phenyl derivatives.

    Hydrolysis: Formation of 4-bromo-2-chloroaniline and sec-butyl isocyanate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its urea group.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-(sec-butyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the urea group allows it to form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)-N’-(tert-butyl)urea
  • N-(4-bromo-2-chlorophenyl)-N’-(isopropyl)urea
  • N-(4-bromo-2-chlorophenyl)-N’-(methyl)urea

Uniqueness

N-(4-bromo-2-chlorophenyl)-N’-(sec-butyl)urea is unique due to the specific combination of substituents on the phenyl ring and the sec-butyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-butan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLVUMDTLQKCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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